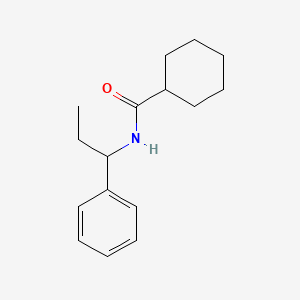

![molecular formula C14H20ClN3O B5501599 N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)

N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea is a useful research compound. Its molecular formula is C14H20ClN3O and its molecular weight is 281.78 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 281.1294900 g/mol and the complexity rating of the compound is 282. The solubility of this chemical has been described as >42.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Applications

Nitrogen-doped TiO2, developed for photocatalytic reactions using the visible range of the solar spectrum, demonstrates significant implications in environmental remediation. Studies have explored the synthesis, characterization, and kinetic study of interstitial N-doped TiO2 using different types of nitrogen dopants, including urea. This research highlights the potential of such compounds in enhancing visible light absorption ability, thereby improving the efficiency of photocatalytic degradation of pollutants like 2-chlorophenol. The findings suggest that nitrogen-doped TiO2 can significantly contribute to environmental cleanup efforts, particularly in water treatment technologies (Ananpattarachai, 2009).

Corrosion Inhibition

Research into corrosion inhibition performance has identified 1,3,5-triazinyl urea derivatives as effective corrosion inhibitors for mild steel in acidic solutions. These compounds, through adsorption on the steel surface, form a protective layer that mitigates corrosion. The inhibition mechanism, characterized by a mixed mode of action, suggests the significant potential of these compounds in protecting industrial materials against corrosion, thereby extending their service life and reducing maintenance costs (Mistry et al., 2011).

Environmental Pollution Monitoring

The determination of environmental pollutants has also been a key application area. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous determination of various pesticides and their metabolites in fruits and vegetables. Such analytical advancements enable more effective monitoring and regulation of pesticide residues in food, ensuring public health safety and environmental protection (Fu et al., 2020).

Neurotropic Activity

The search for new substances with neurotropic activity has led to the synthesis and study of (heterylphenylmethyl)-amines and -ureas. These compounds, including various urea derivatives, have shown promise in the development of antiepileptic drugs. By modifying the chemical structure, researchers aim to enhance the therapeutic efficacy and reduce side effects, contributing to better management of neurological disorders (Shamshin et al., 2001).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-3-(2-piperidin-1-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O/c15-12-6-2-3-7-13(12)17-14(19)16-8-11-18-9-4-1-5-10-18/h2-3,6-7H,1,4-5,8-11H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVNOHDLFBBURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide](/img/structure/B5501547.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5501555.png)

![3-(3,4-DIMETHOXYPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE](/img/structure/B5501562.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5501567.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)

![1-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]butan-1-one](/img/structure/B5501597.png)

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5501614.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5501615.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide](/img/structure/B5501622.png)